molecular formula C6H8F2N4 B15241633 2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15241633
M. Wt: 174.15 g/mol
InChI Key: DCVMIPUDFCBKJP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. . The unique structure of this compound, featuring a difluoromethyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation has been reported to yield [1,2,4]triazolo[1,5-a]pyrimidines in good yields . Another approach involves the use of dicationic molten salts as catalysts to facilitate the one-pot synthesis of triazolo[1,5-a]pyrimidine derivatives . These methods are efficient and environmentally friendly, making them suitable for industrial production.

Chemical Reactions Analysis

2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace the difluoromethyl group. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to bind to these targets and modulate their activity contributes to its biological effects. Additionally, it can destabilize protein complexes, further influencing cellular processes .

Comparison with Similar Compounds

2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar heterocyclic structure but differ in their substituents and specific biological activities. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs. This uniqueness is reflected in its specific applications and reactivity.

Properties

Molecular Formula

C6H8F2N4

Molecular Weight

174.15 g/mol

IUPAC Name

2-(difluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H8F2N4/c7-4(8)5-10-6-9-2-1-3-12(6)11-5/h4H,1-3H2,(H,9,10,11)

InChI Key

DCVMIPUDFCBKJP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1)C(F)F

Origin of Product

United States

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